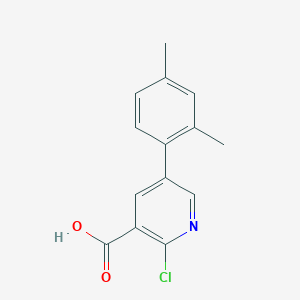
2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid (abbreviated as 2C5DPA) is a compound belonging to the nicotinic acid family. It is a white crystalline powder with a molecular weight of 218.6 g/mol. The compound is used in various scientific research applications, such as biochemistry, pharmacology, and drug discovery. It is also used as a biochemical reagent in laboratory experiments.
科学的研究の応用
2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95% has a wide range of scientific research applications. It has been used in biochemistry and pharmacology studies to investigate the effects of various drugs and compounds on biological systems. The compound has also been used to study the mechanism of action of various drugs and compounds. In addition, 2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95% has been used in drug discovery, as it has been found to be a potent inhibitor of various enzymes.
作用機序
2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95% is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Specifically, it is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other enzymes, such as aldose reductase and xanthine oxidase.
Biochemical and Physiological Effects
2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of aldose reductase and xanthine oxidase. In addition, 2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-tumor effects.
実験室実験の利点と制限
2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage of using 2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95% is that it is a relatively inexpensive compound, making it an attractive option for researchers. Additionally, 2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95% is a potent inhibitor of cytochrome P450 enzymes, making it useful for studying the mechanism of action of various drugs and compounds. However, 2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95% is not a very stable compound, and it can degrade over time. Additionally, the compound is not soluble in many solvents, making it difficult to use in experiments.
将来の方向性
There are several potential future directions for research involving 2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95%. One potential area of research is to investigate the effects of 2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95% on other enzymes involved in drug metabolism. Additionally, further research could be done to investigate the anti-inflammatory, anti-oxidant, and anti-tumor effects of 2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95%. Finally, further research could be done to investigate the potential therapeutic applications of 2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95%, such as its use as a drug for the treatment of various diseases.
合成法
2-Chloro-5-(2,4-dimethylphenyl)nicotinic acid, 95% is synthesized through a multi-step process starting from 2,4-dimethylphenol and chloroacetic acid. The first step involves the condensation of 2,4-dimethylphenol with chloroacetic acid to form 2-chloro-4-methylphenylacetic acid. This is followed by an acid-catalyzed dehydration to form 2-chloro-5-(2,4-dimethylphenyl)nicotinic acid.
特性
IUPAC Name |
2-chloro-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-3-4-11(9(2)5-8)10-6-12(14(17)18)13(15)16-7-10/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIJASACDUYHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687077 |
Source


|
| Record name | 2-Chloro-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-30-9 |
Source


|
| Record name | 2-Chloro-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














